molecular formula C17H14Cl2N2O B1396757 6,8-Dimethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride CAS No. 1332530-71-8

6,8-Dimethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

Cat. No. B1396757
M. Wt: 333.2 g/mol
InChI Key: IFFQXBXQKBOSJE-UHFFFAOYSA-N
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Description

The compound “6,8-Dimethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride” is a chemical with the molecular formula C17H14Cl2N2O . It is a derivative of quinoline, a type of heterocyclic aromatic compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H14N2O2/c1-10-6-11(2)16-13(7-10)14(17(20)21)8-15(19-16)12-4-3-5-18-9-12/h3-9H,1-2H3,(H,20,21) . This indicates that the compound has a complex structure with multiple rings, including a quinoline ring and a pyridine ring .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 333.21 . Other physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results .

Scientific Research Applications

Photoluminescent Materials

A study involving an organic ligand with extended coordination capabilities derived from quinoline and pyridine under hydrothermal conditions resulted in the formation of a one-dimensional copper(II) coordination polymer. This polymer exhibited photoluminescent properties, demonstrating the potential of such compounds in the development of new photoluminescent materials. The additional pyridyl N atom in the ligand promotes the formation of this polymer, showcasing its utility in crafting materials with specific photoluminescent characteristics (Twaróg, Hołyńska, & Kochel, 2020).

Antitubercular Agents

In the quest for new antitubercular agents, substituted pyridines and dihydro-6H-quinolin-5-ones tethered with aryls and heteroaryls were synthesized and showed promising in vitro antimycobacterial activity. This indicates the compound's relevance in medicinal chemistry, particularly in the development of novel treatments for tuberculosis. The diversity-oriented synthesis approach utilizing variants of the Bohlmann-Rahtz reaction underscores the compound's versatility in generating a wide array of analogues with potential biological activities (Kantevari et al., 2011).

Electronic Transport Materials

A series of quinoxaline-containing compounds were designed and synthesized for use as electronic transporting materials in blue phosphorescent organic light-emitting diodes (PhOLEDs). These compounds, featuring variations in their molecular structure to adjust intermolecular charge-transfer integrals, demonstrate the chemical's applicability in the field of optoelectronic devices. Their favorable electron affinity and good thermostability, coupled with excellent device performance metrics, highlight the potential of such compounds in improving the efficiency and durability of PhOLEDs (Yin et al., 2016).

Safety And Hazards

This compound is classified as a danger and has the hazard statements H314-H290 . This suggests that it can cause severe skin burns and eye damage, and may be corrosive to metals .

properties

IUPAC Name

6,8-dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O.ClH/c1-10-6-11(2)16-13(7-10)14(17(18)21)8-15(20-16)12-4-3-5-19-9-12;/h3-9H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFQXBXQKBOSJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)Cl)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dimethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

CAS RN

1332530-71-8
Record name 4-Quinolinecarbonyl chloride, 6,8-dimethyl-2-(3-pyridinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332530-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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